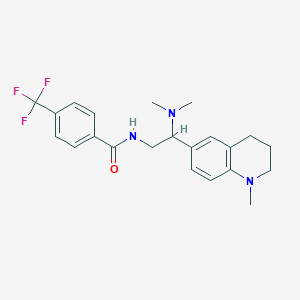

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide

描述

The compound N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the para position of the benzamide ring, a tetrahydroquinoline moiety, and a dimethylaminoethyl side chain. Its molecular framework combines lipophilic (trifluoromethyl, tetrahydroquinoline) and basic (dimethylamino) functionalities, which are common in CNS-targeting ligands and kinase inhibitors.

属性

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O/c1-27(2)20(17-8-11-19-16(13-17)5-4-12-28(19)3)14-26-21(29)15-6-9-18(10-7-15)22(23,24)25/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXGZWYKXSHOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a tetrahydroquinoline moiety and a trifluoromethyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a high degree of complexity with multiple functional groups that influence its biological interactions. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with receptors or enzymes, modulating their activity.

- Binding Affinity : The tetrahydroquinoline ring enhances the compound’s binding affinity to specific proteins, which may lead to altered cellular signaling pathways.

- Stability and Solubility : The trifluoromethyl group contributes to the overall stability of the compound in biological systems.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- In Vitro Studies : Research has shown that related compounds demonstrate potent antiproliferative effects against various cancer cell lines such as KB, DLD, and HepG2. These studies often measure cell viability and apoptosis induction as indicators of anticancer efficacy .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | KB | 5.0 | Apoptosis induction |

| Compound B | DLD | 3.5 | Cell cycle arrest |

| N-(2-Dimethylamino...) | HepG2 | 4.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest moderate activity against various bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Case Studies

- Antitumor Activity Against Human Tumor Cells : A study synthesized several tetrahydroquinoline derivatives and assessed their activity against human tumor cells. Among these, compounds structurally similar to this compound exhibited promising results in inhibiting tumor growth.

- Targeting Thioredoxin Reductase : Research on related compounds has highlighted their ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cell survival .

相似化合物的比较

Key Structural Analogs Identified

The following analogs are discussed based on substituent variations and synthetic relevance:

*Calculated based on analog data (C₂₁H₂₄F₃N₃O).

Substituent-Driven Property Differences

- Trifluoromethyl Benzamide Core : Present in all analogs, the CF₃ group enhances metabolic stability and lipophilicity, as seen in flutolanil (agrochemical) and CNS ligands () .

- Morpholino (): Higher polarity reduces logP, favoring aqueous solubility but possibly limiting membrane permeability . Piperazine (): Introduces hydrogen-bonding sites for receptor interactions, common in dopamine or serotonin ligands .

- Tetrahydroquinoline vs. Simple Aromatics: The tetrahydroquinoline moiety (target compound, ) adds rigidity and planar aromaticity, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to non-cyclic analogs .

Spectroscopic Characterization

- IR Spectroscopy : Absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s benzamide carbonyl (expected ~1680 cm⁻¹) .

- NMR: The tetrahydroquinoline protons (δ 1.5–3.0 ppm for CH₂ groups) and dimethylamino singlet (~2.2 ppm) would distinguish the target compound from morpholino or piperazine analogs (δ 3.0–3.5 ppm) .

Research Implications and Gaps

- Pharmacological Data: Limited evidence on the target compound’s bioactivity; future studies could benchmark it against flutolanil (agrochemical) or piperazine-based CNS ligands ().

- Structural Optimization: The dimethylaminoethyl side chain offers a balance of lipophilicity and basicity, but substitution with morpholino () or piperazine () may refine target selectivity .

常见问题

Basic Research Questions

What are the key considerations for optimizing the synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide?

Synthesis optimization requires careful control of reaction conditions and reagent selection. For example:

- Coupling Reactions : Use anhydrous solvents (e.g., acetonitrile) and catalysts like trichloroisocyanuric acid (TCICA) to enhance benzamide formation .

- Scaling : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of O-benzyl hydroxylamine HCl to 4-(trifluoromethyl)benzoyl chloride) to avoid side products during scaling .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the target compound from unreacted intermediates .

Table 1 : Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous CH₃CN | Prevents hydrolysis of trifluoromethyl groups |

| Temperature | 0–25°C (stepwise) | Minimizes decomposition |

| Catalyst | TCICA (1.1 equiv) | Accelerates amide bond formation |

How should researchers characterize the physicochemical properties of this compound?

A multi-technique approach is recommended:

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino group at C2) and trifluoromethyl resonance .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities from synthetic steps .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .

Advanced Research Questions

What methodologies are effective for studying the compound’s mechanism of action in biological systems?

- In Vitro Assays : Use fluorescence polarization to measure binding affinity to target receptors (e.g., kinase enzymes) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, leveraging the trifluoromethyl group’s electron-withdrawing effects .

- Isotopic Labeling : Incorporate ¹⁸O or ¹⁹F isotopes to track metabolic pathways and degradation products via mass spectrometry .

Key Insight : The trifluoromethyl group enhances metabolic stability, making in vivo half-life studies critical for therapeutic applications .

How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) to ensure reproducibility across labs .

- Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination .

- Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries to contextualize outliers .

What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Chiral Chromatography : Use Chiralpak IG-U columns with heptane/ethanol (90:10) to resolve enantiomers .

- Membrane Technologies : Apply nanofiltration membranes (MWCO = 300 Da) to separate diastereomers based on size and charge .

How can AI-driven simulations enhance the design of derivatives with improved pharmacokinetic profiles?

- Generative Models : Train AI on PubChem datasets to predict substituents that enhance solubility (e.g., replacing methyl with hydroxyl groups) .

- COMSOL Multiphysics : Simulate diffusion coefficients across lipid bilayers to optimize logP values for blood-brain barrier penetration .

Methodological Frameworks

What theoretical frameworks guide the design of experiments involving this compound?

Link studies to established theories:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。